molecular formula C20H18N2O4S B5085269 (5E)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5085269
M. Wt: 382.4 g/mol
InChI Key: QIAXZRLQRJHFET-FOWTUZBSSA-N
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Description

(5E)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyphenylmethylidene group, and a sulfanylidene diazinane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the diazinane core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazinane ring.

    Introduction of the sulfanylidene group: The sulfanylidene group is introduced through a thiolation reaction, often using reagents such as thiourea or thioacetic acid.

    Attachment of the ethoxyphenyl and methoxyphenylmethylidene groups: These groups are introduced through a series of substitution reactions, typically involving the use of appropriate halides and base catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and methoxyphenylmethylidene groups, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, amines; reactions often conducted in polar solvents with base catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced diazinane derivatives.

    Substitution: Substituted ethoxyphenyl and methoxyphenylmethylidene derivatives.

Scientific Research Applications

(5E)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

    Inducing oxidative stress: Leading to cell death in certain types of cancer cells.

    Inhibiting microbial growth: By disrupting essential biological pathways in bacteria or fungi.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-(4-methoxyphenyl)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure but with reversed positions of the ethoxy and methoxy groups.

    (5E)-1-(4-ethoxyphenyl)-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of (5E)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific arrangement of functional groups, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5E)-1-(4-ethoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-3-26-15-10-8-14(9-11-15)22-19(24)16(18(23)21-20(22)27)12-13-6-4-5-7-17(13)25-2/h4-12H,3H2,1-2H3,(H,21,23,27)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAXZRLQRJHFET-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OC)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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